![molecular formula C11H15ClN2 B1289429 Chlorhydrate de 1-butyl-1H-benzo[d]imidazole CAS No. 5465-30-5](/img/structure/B1289429.png)

Chlorhydrate de 1-butyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

1-Butyl-1H-benzo[d]imidazole hydrochloride is a derivative of imidazole, a heterocyclic compound that has garnered interest in various fields of chemistry and pharmacology. Imidazole derivatives, such as benzimidazoles, are known for their biological activities, including antiviral, antimicrobial, and antitumor properties . Although the provided papers do not directly discuss 1-Butyl-1H-benzo[d]imidazole hydrochloride, they offer insights into related compounds that can help infer its characteristics and potential applications.

Synthesis Analysis

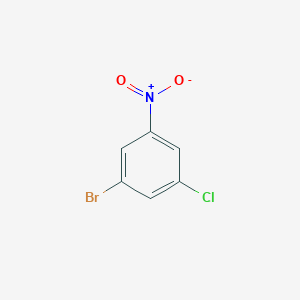

The synthesis of imidazole derivatives can vary based on the desired substituents and the specific chemical structure of the end product. For instance, the synthesis of a related compound, 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, involves the formation of a vinyl-imidazole structure with a chlorobenzyl group . Another example is the use of a magnetic ionic liquid, tri(1-butyl-3-methylimidazolium) gadolinium hexachloride, as a catalyst for the synthesis of tetrasubstituted imidazoles . These methods highlight the versatility of imidazole synthesis and suggest that 1-Butyl-1H-benzo[d]imidazole hydrochloride could be synthesized through similar pathways, with adjustments for the specific substituents.

Molecular Structure Analysis

The molecular structure of N-Butyl-1H-benzimidazole has been investigated using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set, which provides a reliable approximation of the molecular parameters . Topological methods such as the Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) have been used to analyze non-covalent interactions within the compound. These analyses reveal the distribution of bonding and non-bonding electrons, which are crucial for understanding the reactivity and interaction of the molecule with other substances.

Chemical Reactions Analysis

The reactivity of imidazole derivatives can be inferred from their molecular electrostatic potential (MEP), Fukui functions, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO) . These properties determine how the molecule interacts with other chemical species, which is essential for its application in synthesis and as a potential pharmaceutical agent. The NBO analysis of N-Butyl-1H-benzimidazole indicates electron delocalization that contributes to the stabilization of the molecule, which could be similar in 1-Butyl-1H-benzo[d]imidazole hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are often characterized by spectroscopic methods. For N-Butyl-1H-benzimidazole, both experimental and theoretical UV-Vis absorption spectra have been obtained, with peaks at 248 nm and near 295 nm . These spectral features are indicative of the electronic transitions within the molecule and can be used to predict the behavior of 1-Butyl-1H-benzo[d]imidazole hydrochloride under various conditions. Additionally, the FTIR vibrational spectra provide information about the functional groups present and their interactions .

Applications De Recherche Scientifique

Applications pharmaceutiques

“Le chlorhydrate de 1-butyl-1H-benzo[d]imidazole” joue un rôle important dans l'industrie pharmaceutique en raison des activités biologiques associées aux dérivés de l'imidazole. Ces composés sont connus pour leurs propriétés antibactériennes, antifongiques, antivirales et antitumorales . Ils servent de structures fondamentales dans la synthèse de divers médicaments, notamment les antihistaminiques, les analgésiques et les anti-ulcéreux. La polyvalence des composés imidazolés permet le développement de nouveaux agents thérapeutiques capables de lutter contre la résistance aux antibiotiques et d'autres problèmes de santé émergents.

Chimie synthétique

En chimie synthétique, les dérivés de l'imidazole sont utilisés pour leur capacité à agir comme intermédiaires dans des synthèses chimiques complexes . La synthèse régiosélectif d'imidazoles substitués est cruciale pour la création de molécules fonctionnelles aux propriétés spécifiques. Les méthodologies développées autour de la synthèse de l'imidazole mettent l'accent sur la compatibilité des groupes fonctionnels et les motifs de substitution, qui sont essentiels pour la conception de réactions chimiques ciblées .

Chimie industrielle

Les dérivés de l'imidazole, y compris “le this compound”, trouvent des applications en chimie industrielle comme catalyseurs, inhibiteurs de corrosion et dans la synthèse de colorants et de pigments . Leur rôle en chimie verte est particulièrement remarquable, car ils contribuent à des processus industriels plus respectueux de l'environnement et durables.

Chimie verte

L'application des dérivés de l'imidazole en chimie verte gagne du terrain en raison de leur rôle dans la promotion de processus chimiques plus efficaces et moins nocifs . Ces composés sont utilisés dans le développement de liquides ioniques et comme ligands en catalyse organométallique, qui sont des composants clés dans la création de voies de synthèse plus vertes.

Catalyse

En catalyse, “le this compound” et ses dérivés sont étudiés pour leur potentiel en tant que carbènes N-hétérocycliques (NHC) . Les NHC sont utilisés à la fois comme ligands et comme organocatalyseurs dans diverses réactions de synthèse organique, contribuant à l'avancement des méthodes catalytiques plus efficaces et sélectives.

Science des matériaux

Les composés imidazolés sont essentiels en science des matériaux pour le développement de matériaux fonctionnels . Leur motif structurel est essentiel pour la création de molécules pour des applications optiques, telles que des colorants pour les cellules solaires. La capacité de manipuler les liaisons lors de la formation des imidazoles permet aux scientifiques de concevoir des matériaux ayant les propriétés souhaitées pour des applications spécifiques.

Mécanisme D'action

Target of Action

1-Butyl-1H-benzo[d]imidazole hydrochloride is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various targets due to their versatile structure . The interaction with these targets can lead to various changes in cellular processes, contributing to their broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Safety and Hazards

Orientations Futures

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Analyse Biochimique

Biochemical Properties

1-Butyl-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including 1-Butyl-1H-benzo[d]imidazole hydrochloride, have been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. The compound’s ability to form hydrogen bonds, electrostatic interactions, and van der Waals forces with biomolecules contributes to its biochemical properties .

Cellular Effects

1-Butyl-1H-benzo[d]imidazole hydrochloride affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and metabolism . The impact of 1-Butyl-1H-benzo[d]imidazole hydrochloride on cellular processes highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 1-Butyl-1H-benzo[d]imidazole hydrochloride involves its interactions with various biomolecules. The compound can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent processes . This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, 1-Butyl-1H-benzo[d]imidazole hydrochloride can inhibit the activity of specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . These molecular interactions contribute to the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-1H-benzo[d]imidazole hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 1-Butyl-1H-benzo[d]imidazole hydrochloride can result in adaptive cellular responses, such as changes in gene expression and protein activity . These temporal effects highlight the importance of considering the stability and duration of exposure when studying the compound’s biological activity.

Dosage Effects in Animal Models

The effects of 1-Butyl-1H-benzo[d]imidazole hydrochloride can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For example, high doses of benzimidazole derivatives have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . On the other hand, lower doses may be sufficient to achieve therapeutic effects without causing significant toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications of 1-Butyl-1H-benzo[d]imidazole hydrochloride.

Metabolic Pathways

1-Butyl-1H-benzo[d]imidazole hydrochloride is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 1-Butyl-1H-benzo[d]imidazole hydrochloride can influence metabolic flux and metabolite levels, affecting cellular metabolism and energy production . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1-Butyl-1H-benzo[d]imidazole hydrochloride within cells and tissues are important factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, benzimidazole derivatives have been shown to be transported by ABC transporters, which play a role in drug resistance and distribution . Additionally, the compound’s lipophilicity and ability to cross cell membranes can influence its distribution within different tissues and organs .

Subcellular Localization

The subcellular localization of 1-Butyl-1H-benzo[d]imidazole hydrochloride can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzimidazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and nuclear proteins . Additionally, the compound’s localization to other organelles, such as mitochondria or lysosomes, can influence its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

1-butylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRHKHOZMNMZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5465-30-5 | |

| Record name | 1H-Benzimidazole, 1-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5465-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)

![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)